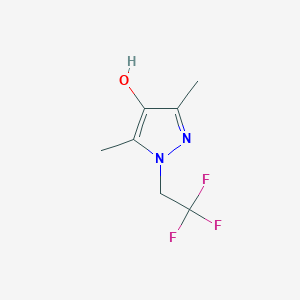
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as triazoles, has been extensively studied. Triazoles are significant heterocycles that exhibit broad biological activities. A great quantity of drugs with a triazole structure has been developed and proved, for example, ketoconazole and fluconazole .Chemical Reactions Analysis
Specific chemical reactions involving “3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol” are not mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol” are not explicitly mentioned in the search results .Scientific Research Applications
Chemical Synthesis
“3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol” is used in the synthesis of various chemical compounds. For instance, it has been used in the preparation of 5-Heterocycloxy-3-methyl-1-phenylpyrazole .
Polymerization
This compound has been used as a chain transfer agent in the RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) under thermal conditions and light irradiation . The polymerization process was controlled and showed pseudo-first-order kinetics .
Material Science
In material science, polymers synthesized using “3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol” as a chain transfer agent can be used to create materials with specific properties. The control over the polymerization process allows for the creation of polymers with desired molecular weights and dispersities .
Photopolymerization
The compound has been used in photo-RAFT polymerization, a process that uses light to initiate and control the polymerization process . This allows for temporal control of the polymerization, which can be useful in applications where the polymerization process needs to be precisely controlled .
Research and Development
As a unique chemical compound, “3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol” is used in research and development to explore its properties and potential applications. It is provided to early discovery researchers as part of a collection of unique chemicals .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-4-6(13)5(2)12(11-4)3-7(8,9)10/h13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTFYHCEEIQSNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(F)(F)F)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,4,7,10,13-pentaoxapentadecan-15-ol](/img/structure/B1414034.png)



